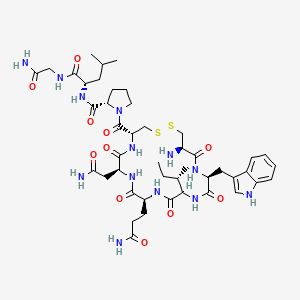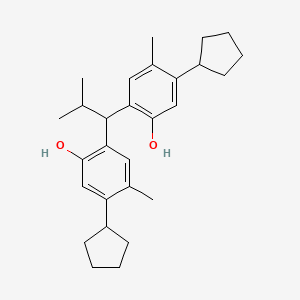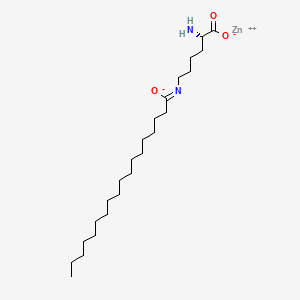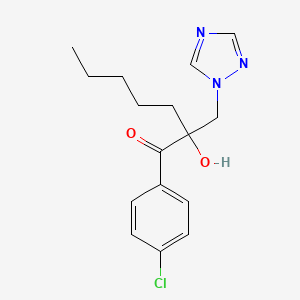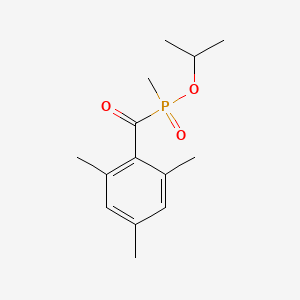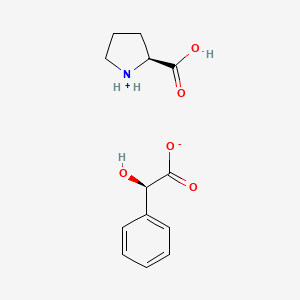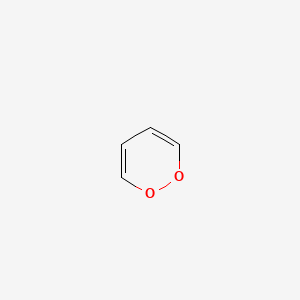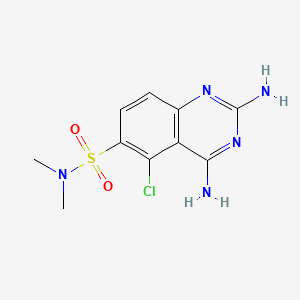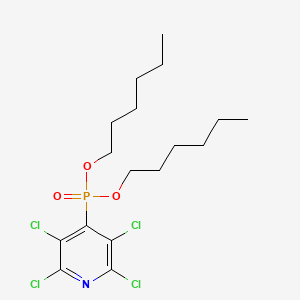
Pentaacetyl-alpha-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaacetyl-alpha-D-glucopyranose, also known as 1,2,3,4,6-penta-O-acetyl-alpha-D-glucopyranose, is an acetylated derivative of D-glucose. This compound is characterized by the presence of five acetyl groups attached to the hydroxyl groups of the glucose molecule. It is widely used in organic synthesis and has significant applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentaacetyl-alpha-D-glucopyranose can be synthesized through the acetylation of D-glucose. The process involves the reaction of D-glucose with acetic anhydride in the presence of a catalyst such as perchloric acid. The reaction is typically carried out at a controlled temperature to prevent decomposition. The mixture is then poured into ice water to precipitate the product, which is subsequently filtered and washed with cold water .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar procedure but on a larger scale. The use of acetic anhydride and a suitable catalyst, such as sodium acetate, is common. The reaction is performed in an organic solvent, and the product is purified through crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Pentaacetyl-alpha-D-glucopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield D-glucose and acetic acid.
Oxidation: The compound can be oxidized to produce glucuronic acid derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alcohols or amines can be used for substitution reactions.
Major Products:
Hydrolysis: D-glucose and acetic acid.
Oxidation: Glucuronic acid derivatives.
Substitution: Various substituted glucopyranose derivatives
Aplicaciones Científicas De Investigación
Pentaacetyl-alpha-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the stereochemistry of carbohydrates through spectroscopic techniques such as Vibrational Circular Dichroism (VCD).
Biology: Serves as a carbon source for microbial growth and as a standard for determining acetyl content in microbial culture media.
Medicine: Investigated for its insulinotropic action by stimulating proinsulin biosynthesis.
Industry: Utilized in the synthesis of various industrial chemicals, medicines, and cosmetics
Mecanismo De Acción
The mechanism of action of pentaacetyl-alpha-D-glucopyranose involves its ability to stimulate proinsulin biosynthesis. This is achieved through the acetylation of specific hydroxyl groups on the glucose molecule, which enhances its interaction with cellular pathways involved in insulin production. The molecular targets include enzymes and receptors that regulate glucose metabolism .
Comparación Con Compuestos Similares
Pentaacetyl-alpha-D-glucopyranose can be compared with other acetylated sugars such as:
- Beta-D-glucopyranose pentaacetate
- Alpha-D-galactopyranose pentaacetate
- Alpha-D-mannopyranose pentaacetate
Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Its ability to stimulate proinsulin biosynthesis sets it apart from other acetylated sugars .
Propiedades
Número CAS |
68069-84-1 |
|---|---|
Fórmula molecular |
C16H22O11 |
Peso molecular |
390.34 g/mol |
Nombre IUPAC |
[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-2-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C16H22O11/c1-7(18)14(24)13(23)12(6-17)27-16(9(3)20,26-11(5)22)15(14,8(2)19)25-10(4)21/h12-13,17,23-24H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1 |
Clave InChI |
CROSTDAMOFQQPQ-LJIZCISZSA-N |
SMILES isomérico |
CC(=O)[C@@]1([C@@H]([C@H](O[C@]([C@]1(C(=O)C)OC(=O)C)(C(=O)C)OC(=O)C)CO)O)O |
SMILES canónico |
CC(=O)C1(C(C(OC(C1(C(=O)C)OC(=O)C)(C(=O)C)OC(=O)C)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



